molecular formula C6H13ClN2O2 B6198185 1-aminopiperidine-3-carboxylic acid hydrochloride CAS No. 2680532-25-4

1-aminopiperidine-3-carboxylic acid hydrochloride

Cat. No.: B6198185
CAS No.: 2680532-25-4
M. Wt: 180.6
InChI Key:
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Description

1-aminopiperidine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C6H13ClN2O2. It is a derivative of piperidine, a six-membered heterocyclic amine containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drug classes and natural alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-aminopiperidine-3-carboxylic acid hydrochloride typically involves the functionalization of piperidine derivatives. One common method includes the hydrogenation of substituted pyridines in the presence of a cobalt catalyst based on titanium nanoparticles and melamine, which allows for acid-free hydrogenation with good yields and selectivity .

Industrial Production Methods

Industrial production of piperidine derivatives often involves the hydrogenation of pyridine over a molybdenum disulfide catalyst. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1-aminopiperidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-aminopiperidine-3-carboxylic acid hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals containing piperidine moieties.

    Industry: Utilized in the production of various chemical intermediates and fine chemicals

Mechanism of Action

The mechanism of action of 1-aminopiperidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can modulate biological activities by binding to receptors or enzymes, thereby influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-aminopiperidine-3-carboxylic acid hydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its hydrochloride form enhances its solubility and stability, making it suitable for various applications in research and industry .

Properties

CAS No.

2680532-25-4

Molecular Formula

C6H13ClN2O2

Molecular Weight

180.6

Purity

95

Origin of Product

United States

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